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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that

holds significant promise as a key intermediate in the synthesis of novel therapeutic agents.

While direct studies on the biological activity of this specific aldehyde are not extensively

documented in publicly available literature, the pyrimidine core is a well-established

pharmacophore found in numerous clinically approved drugs and biologically active molecules.

Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities,

including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This

document provides an overview of the potential applications of 2-(3-
Methoxyphenyl)pyrimidine-5-carbaldehyde in medicinal chemistry, focusing on its use as a

scaffold for the development of new drug candidates. It also includes generalized protocols for

the synthesis of its derivatives and subsequent biological evaluation.
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Property Value

Product Name 2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde

CAS Number 1119398-70-7

Molecular Formula C12H10N2O2

Molecular Weight 214.22

Storage Under inert gas (nitrogen or Argon) at 2-8°C

Potential Therapeutic Applications of Derivatives
The aldehyde functional group on the pyrimidine ring serves as a reactive handle for a variety

of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Based

on the established biological activities of structurally related pyrimidine compounds, derivatives

of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde are promising candidates for screening

against several therapeutic targets.

Anticancer Activity
The pyrimidine scaffold is a core component of many anticancer agents.[1][3] Derivatives can

be designed to target various mechanisms involved in cancer progression, such as microtubule

dynamics. For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to act as

microtubule targeting agents, inducing cell cycle arrest and apoptosis in cancer cells.[3][4]

Antimicrobial and Antiviral Activity
Novel pyrimidine derivatives have been synthesized and shown to possess significant

antimicrobial and antiviral activities.[5] The development of new antimicrobial agents is a critical

area of research due to the rise of drug-resistant pathogens.

Anti-inflammatory Activity
Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties.[1]

These compounds can be explored for the treatment of various inflammatory diseases.
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Quantitative Data for Structurally Related
Compounds
To illustrate the potential potency of derivatives that can be synthesized from 2-(3-
Methoxyphenyl)pyrimidine-5-carbaldehyde, the following table summarizes the biological

activity of some reported pyrimidine-based compounds.

Compound
Class

Target/Assay Cell Line
IC50 / EC50
(nM)

Reference

4-substituted

5,6,7,8-

tetrahydrobenzo[

2][6]thieno[2,3-

d]pyrimidines

Antiproliferative MDA-MB-435 9.0 [4]

4-substituted

5,6,7,8-

tetrahydrobenzo[

2][6]thieno[2,3-

d]pyrimidines

Microtubule

Depolymerization
- 19 [4]

N4-substituted-

pyrimido[4,5-

b]indole-4-

amines

Antiproliferative MDA-MB-435 14.7 [4]

N4-substituted-

pyrimido[4,5-

b]indole-4-

amines

Microtubule

Depolymerization
- 130 [4]

Experimental Protocols
The following are generalized protocols for the synthesis of derivatives from 2-(3-
Methoxyphenyl)pyrimidine-5-carbaldehyde and their subsequent biological evaluation.

These protocols are based on methodologies reported for similar compound classes and

should be optimized for specific target molecules.
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General Synthetic Protocol: Reductive Amination
This protocol describes a general method for synthesizing amine derivatives from 2-(3-
Methoxyphenyl)pyrimidine-5-carbaldehyde via reductive amination.

Materials:

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

Primary or secondary amine of choice

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde (1 equivalent) in DCM or DCE.

Add the desired amine (1-1.2 equivalents).

Add a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Add the reducing agent (STAB or NaBH3CN, 1.5-2 equivalents) portion-wise.

Continue stirring at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired amine

derivative.

Biological Assay Protocol: MTT Assay for Anticancer
Activity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

Human cancer cell lines (e.g., MDA-MB-435, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Synthesized pyrimidine derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:
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Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours.

Prepare serial dilutions of the test compounds in the cell culture medium.

After 24 hours, remove the medium from the wells and add 100 µL of the compound

dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value (the concentration of

the compound that inhibits 50% of cell growth).
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Caption: General synthetic scheme for the reductive amination of 2-(3-
Methoxyphenyl)pyrimidine-5-carbaldehyde.
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Caption: A typical workflow for the discovery of new drug candidates starting from a chemical

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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